molecular formula C23H18N2O3 B5388519 (E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

(E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

Cat. No.: B5388519
M. Wt: 370.4 g/mol
InChI Key: KXTYHPCEIIHOSW-OUKQBFOZSA-N
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Description

(E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is a complex organic compound featuring a furan ring, a methoxyphenyl group, and a phenylpyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde under basic conditions to form the desired enone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one: Similar structure with a different position of the methoxy group.

    (E)-1-(furan-2-yl)-3-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of (E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-20-10-5-7-17(15-20)23-18(12-13-21(26)22-11-6-14-28-22)16-25(24-23)19-8-3-2-4-9-19/h2-16H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYHPCEIIHOSW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=CC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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